3-Piperidin-1-ylpropyl undec-10-enoate;hydrochloride
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Overview
Description
3-Piperidin-1-ylpropyl undec-10-enoate;hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. It is known for its unique structure, which includes a piperidine ring attached to a propyl chain and an undec-10-enoate group. This compound is often used in various scientific research applications due to its interesting chemical properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Piperidin-1-ylpropyl undec-10-enoate;hydrochloride typically involves the esterification of 10-undecenoic acid with 3-(piperidin-1-yl)propanol. The reaction is usually carried out in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The resulting ester is then converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can further optimize the production process .
Chemical Reactions Analysis
Types of Reactions
3-Piperidin-1-ylpropyl undec-10-enoate;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperidine derivatives or esters.
Scientific Research Applications
3-Piperidin-1-ylpropyl undec-10-enoate;hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-Piperidin-1-ylpropyl undec-10-enoate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 3-Piperidin-1-ylpropyl undec-10-enoate
- 3-Piperidin-1-ylpropyl dec-9-enoate
- 3-Piperidin-1-ylpropyl oct-8-enoate
Uniqueness
3-Piperidin-1-ylpropyl undec-10-enoate;hydrochloride is unique due to its specific structural features, such as the length of the alkyl chain and the presence of the hydrochloride salt.
Properties
CAS No. |
62101-75-1 |
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Molecular Formula |
C19H36ClNO2 |
Molecular Weight |
345.9 g/mol |
IUPAC Name |
3-piperidin-1-ylpropyl undec-10-enoate;hydrochloride |
InChI |
InChI=1S/C19H35NO2.ClH/c1-2-3-4-5-6-7-8-10-14-19(21)22-18-13-17-20-15-11-9-12-16-20;/h2H,1,3-18H2;1H |
InChI Key |
UAYIKUXUUXFTOA-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCCCCCCC(=O)OCCCN1CCCCC1.Cl |
Origin of Product |
United States |
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